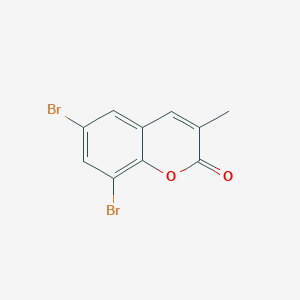
6,8-Dibromo-3-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-3-methyl-2H-chromen-2-one is a brominated derivative of chromen-2-one, also known as coumarin. Coumarins are a class of organic compounds characterized by a benzopyrone structure, which is widely found in nature and has various biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-methyl-2H-chromen-2-one typically involves the bromination of 3-methyl-2H-chromen-2-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6,8-Dibromo-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, debrominated coumarins, and oxidized derivatives, which can have different biological and chemical properties .
科学研究应用
6,8-Dibromo-3-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
作用机制
The mechanism of action of 6,8-Dibromo-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromine atoms and the coumarin core play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
相似化合物的比较
Similar Compounds
- 6,8-Dibromo-3-(bromoacetyl)-2H-chromen-2-one
- 3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one
- 6,8-Dichloro-3-(phenylsulfonyl)-2H-chromen-2-one
Uniqueness
6,8-Dibromo-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 6 and 8, along with a methyl group at position 3, differentiates it from other coumarin derivatives and influences its reactivity and biological activity .
生物活性
6,8-Dibromo-3-methyl-2H-chromen-2-one is a halogenated derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula: C12H8Br2O3
Molecular Weight: 396.00 g/mol
IUPAC Name: Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
Biological Activities
The biological activities of this compound have been investigated in several studies, highlighting its potential as an anticancer and antimicrobial agent.
Antiproliferative Effects
A study conducted on various halogenated coumarin derivatives, including this compound, demonstrated significant antiproliferative effects against a panel of tumor cell lines. The compound exhibited varying degrees of inhibition, indicating its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines, showcasing the compound's effectiveness in inhibiting cancer cell growth .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.4 |
| HeLa (cervical cancer) | 12.1 |
| A549 (lung cancer) | 9.8 |
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. The compound was tested against various bacterial strains using the disc diffusion method. Results indicated moderate to significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
The compound showed particular efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Activity: The structure of coumarins allows for radical delocalization, which contributes to their antioxidant properties. This activity can protect cells from oxidative stress and damage .
- Enzyme Inhibition: Studies have indicated that coumarin derivatives can act as inhibitors of various enzymes involved in cancer progression and microbial resistance. For instance, the compound has shown inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes .
- Interaction with Cellular Targets: Molecular docking studies suggest that this compound binds effectively to specific protein targets involved in cell signaling pathways associated with proliferation and apoptosis .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Studies: Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer therapy.
- Combination Therapy: Research has explored the synergistic effects of combining this compound with traditional chemotherapeutics, resulting in enhanced efficacy and reduced side effects .
属性
分子式 |
C10H6Br2O2 |
|---|---|
分子量 |
317.96 g/mol |
IUPAC 名称 |
6,8-dibromo-3-methylchromen-2-one |
InChI |
InChI=1S/C10H6Br2O2/c1-5-2-6-3-7(11)4-8(12)9(6)14-10(5)13/h2-4H,1H3 |
InChI 键 |
KTSSQWGWUWRXGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=CC(=C2OC1=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















